- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols, Chemistry Letters, 2013, 42(2), 109-111

Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

(S)-4-Benzyl-2-oxazolidon ist ein chirales Auxiliar und vielseitiges Synthesebaustein in der organischen Chemie. Diese enantiomerenreine Verbindung zeichnet sich durch ihre hohe Stereoselektivität bei asymmetrischen Synthesen aus, insbesondere in der Bildung von C-C-Bindungen und der Einführung stereogener Zentren. Die Benzylgruppe an Position 4 erhöht die Reaktivität und ermöglicht eine einfache Abspaltung nach Reaktionsabschluss. Aufgrund seiner stabilen Oxazolidinon-Struktur eignet es sich ideal für die Synthese optisch aktiver Verbindungen, wie β-Hydroxycarbonsäuren und α-Aminosäuren. Seine breite Anwendung in pharmazeutischen und agrochemischen Prozessen unterstreicht seine Bedeutung als zuverlässiges chirales Hilfsmittel.

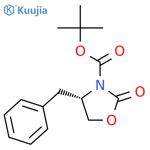

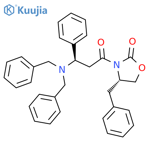

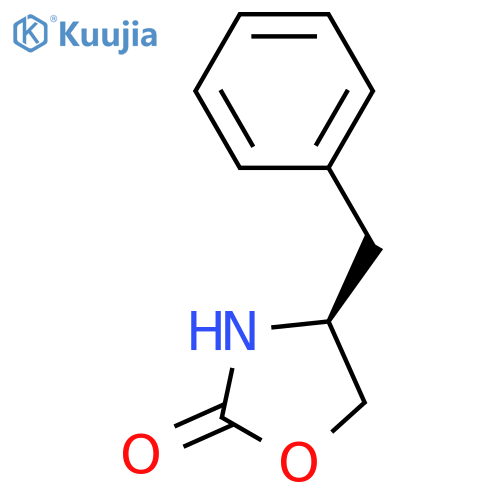

(S)-4-Benzyl-2-oxazolidone structure

Produktname:(S)-4-Benzyl-2-oxazolidone

(S)-4-Benzyl-2-oxazolidone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (S)-4-Benzyloxazolidin-2-one

- S-4-Benzyl-2-oxazolidinone

- (S)-4-Benzyl-2-oxazolidinone

- (4S)-4-benzyl-1,3-oxazolidin-2-one

- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE

- (S)-

- (S)-(-)-4-Benzyl-2-oxazolidinone

- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)

- (-)-4-Benzyl-2-oxazolidinone

- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one

- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one

- (4S)-4-Benzyloxazolidin-2-one

- (4S)-Benzyloxazolidin-2-one

- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one

- (S)-4-Benzyl-2-oxazolidone

- (S)-4-Benzyloxy-2-azolidinone

- (S)-4-Phenylmethyl-2-oxazolidinone

- 4-(S)-Benzyl-2-oxazolidinone

- 4S-(Phenylmethyl)oxazolidin-2-one

- 4S-Benzyloxazolidin-2-one

- DTXSID00352970

- NS00077853

- SCHEMBL4328

- 4-Benzyl-1,3-oxazolidin-2-one #

- EC46HZ6ALH

- HY-41882

- 4-(S)-benzyl-oxazolidin-2-one

- 4-Benzyl-2-oxazolidinone, (S)-(-)-

- Q-102352

- 4-(S)-benzyloxazolidin-2-one

- 4(S)-(-)-benzyl-2-oxazolidinone

- (4S)-4-(Phenylmethyl)-2-oxazolidinone

- 90719-32-7

- (4S)-(-)-4-benzyl-2-oxazolidinone

- (S)-(-)-4-Benzyl-2-oxazolidineone

- MFCD00064496

- (S)-4-Benzyl-2-oxazolidinone, 99%

- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-

- CHEBI:194622

- (S)(-)-4-benzyl-2-oxazolidinone

- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-

- (s)-4-benzyl-oxazolidin-2-one

- (4S)4-benzyl-1,3-oxazolidin-2-one

- EN300-80370

- (S)-4-Benzyl-1,3-Oxazolidine-2-One

- (S)(-)4-benzyl-2-oxazolidinone

- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-

- PS-6113

- 4(S)-benzyl-2-oxazolidinone

- (4S)-4-benzyl 1,3-oxazolidinone

- (4S)-4-benzyl-2-oxazolidinone

- (S)-4-benzyloxazolidinone

- (s)-(+)-4-benzyl-2-oxazolidinone

- AKOS015839020

- (S)-4-benzyl oxazolidinone

- B1754

- DB-005562

- (4S)-4-benzyl oxazolidine-2-one

- (S)-4-benzyl-oxazolidine-2- one

- AC-4357

- 4(S)-phenylmethyl-2-oxazolidinone

- Z1222283104

- (S)-4-benzyl-oxazolidine-2-one

- CS-D1593

- s-(+)-4-benzyl-2-oxazolidinone

-

- MDL: MFCD00064496

- Inchi: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1

- InChI-Schlüssel: OJOFMLDBXPDXLQ-VIFPVBQESA-N

- Lächelt: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1

- BRN: 3649667

Berechnete Eigenschaften

- Genaue Masse: 177.07900

- Monoisotopenmasse: 177.078979

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 2

- Komplexität: 187

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: 1.7

- Tautomerzahl: 2

- Topologische Polaroberfläche: 38.3

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.1607 (rough estimate)

- Schmelzpunkt: 86-88 °C (lit.)

- Siedepunkt: 398.8°C at 760 mmHg

- Flammpunkt: 195℃

- Brechungsindex: -14.5 ° (C=5, MeOH)

- Wasserteilungskoeffizient: Unlöslich in Wasser.

- PSA: 38.33000

- LogP: 1.66630

- Optische Aktivität: [α]20/D −63°, c = 1 in chloroform

- Spezifische Rotation: -62 º (C=1, CHCl3)

- Sensibilität: Hygroscopic

- Löslichkeit: Unlöslich in Wasser

(S)-4-Benzyl-2-oxazolidone Sicherheitsinformationen

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H316-H320

- Warnhinweis: P264-P305+P351+P338+P337+P313-P332+P313

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S24/25

- FLUKA MARKE F CODES:3-10

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Inert atmosphere,Room Temperature

- Risikophrasen:R36/37/38

(S)-4-Benzyl-2-oxazolidone Zolldaten

- HS-CODE:29349990

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

(S)-4-Benzyl-2-oxazolidone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A104875-10g |

(S)-4-Benzyloxazolidin-2-one |

90719-32-7 | 98% | 10g |

$6.0 | 2025-02-20 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08683-1000g |

(S)-4-Benzyl-2-oxazolidone |

90719-32-7 | 97% | 1000g |

¥1176 | 2023-09-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18236-25g |

(S)-(-)-4-Benzyl-2-oxazolidinone, 99% |

90719-32-7 | 99% | 25g |

¥6391.00 | 2023-06-02 | |

| eNovation Chemicals LLC | D401961-500g |

(S)-4-Benzyl-2-oxazolidinone |

90719-32-7 | 97% | 500g |

$450 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B387A-25g |

(S)-4-Benzyl-2-oxazolidone |

90719-32-7 | 99% | 25g |

¥65.0 | 2023-04-08 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |

(S)-4-Benzyloxazolidin-2-one |

90719-32-7 | 98% | 100g |

¥81.0 | 2024-04-17 | |

| Enamine | EN300-80370-10.0g |

(4S)-4-benzyl-1,3-oxazolidin-2-one |

90719-32-7 | 95.0% | 10.0g |

$32.0 | 2025-02-20 | |

| Ambeed | A104875-500g |

(S)-4-Benzyloxazolidin-2-one |

90719-32-7 | 98% | 500g |

$89.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0344-250G |

(4S)-4-benzyloxazolidin-2-one |

90719-32-7 | 97% | 250g |

¥ 257.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D689970-500g |

(S)-4-Benzyl-2-oxazolidinone |

90719-32-7 | 98% | 500g |

$120 | 2023-09-03 |

(S)-4-Benzyl-2-oxazolidone Herstellungsverfahren

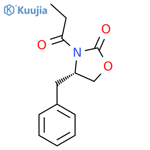

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C

1.2 3 h, rt

1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt

1.4 Reagents: Citric acid Solvents: Water

1.5 Reagents: Diethyl ether

1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Reagents: Diethyl ether

1.2 3 h, rt

1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt

1.4 Reagents: Citric acid Solvents: Water

1.5 Reagents: Diethyl ether

1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Reagents: Diethyl ether

Referenz

- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative, Molecules, 2014, 19(6), 7429-7439

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane

Referenz

- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gel, Tetrahedron Letters, 1998, 39(27), 4869-4870

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Toluene

Referenz

- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids, Synthetic Communications, 1995, 25(4), 561-8

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 5 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles, Organic Letters, 2015, 17(10), 2412-2415

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ; 60 min, 80 °C

Referenz

- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanes, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ; 15 min, 25 °C

1.2 Solvents: Methanol ; < 1 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.2 Solvents: Methanol ; < 1 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

Referenz

- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives, Angewandte Chemie, 2012, 51(22), 5395-5399

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile

Referenz

- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions, Tetrahedron Letters, 2001, 42(20), 3451-3453

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane

Referenz

- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis, 2009, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, reflux

Referenz

- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethers, Tetrahedron, 2015, 71(15), 2210-2221

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide ; 20 min, 135 °C

Referenz

- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries, Molecules, 2011, 16, 8803-8814

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt

1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Referenz

- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probe, Tetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ; 1 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Referenz

- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen Bonds, Journal of the American Chemical Society, 2009, 131(25), 8748-8749

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ; 4.5 h, 55 °C

Referenz

- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

(S)-4-Benzyl-2-oxazolidone Raw materials

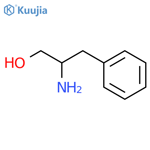

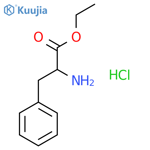

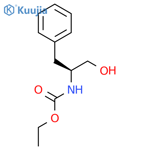

- Ethyl L-phenylalaninate hydrochloride

- L-(-)-Phenylalaninol

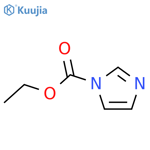

- Ethyl 1H-imidazole-1-carboxylate

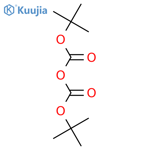

- Di-tert-butyl dicarbonate

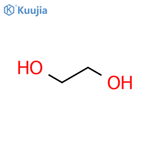

- Ethylene Glycol, Dehydrated

- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone

- (S)-4-Benzyl-3-propionyl-2-oxazolidinone

- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester

- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-

(S)-4-Benzyl-2-oxazolidone Preparation Products

(S)-4-Benzyl-2-oxazolidone Lieferanten

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone

Bestellnummer:90719-32-7

Bestandsstatus:0/0

Menge:/

Reinheit:/

Preisinformationen zuletzt aktualisiert:Monday, 18 March 2024 14:56

Preis ($):0/0

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

Bestellnummer:2473039

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:06

Preis ($):discuss personally

(S)-4-Benzyl-2-oxazolidone Verwandte Literatur

-

Daniel J. Darley,Danica S. Butler,Samuel J. Prideaux,Thomas W. Thornton,Abigail D. Wilson,Timothy J. Woodman,Michael D. Threadgill,Matthew D. Lloyd Org. Biomol. Chem. 2009 7 543

-

Marcial Moreno-Ma?as,Rosa M. Sebastián,Adelina Vallribera,Juan F. Piniella,Angel álvarez-Larena,María Luisa Jimeno,José Elguero New J. Chem. 2001 25 329

-

3. Synthesis of enantiomerically pure divinyl- and diallylcarbinolsBernd Schmidt,Holger Wildemann J. Chem. Soc. Perkin Trans. 1 2002 1050

-

Steven D. Bull,Stephen G. Davies,Rebecca L. Nicholson,Hitesh J. Sanganee,Andrew D. Smith Org. Biomol. Chem. 2003 1 2886

-

Guohao Zhu,Shineng Qiu,Yang Xi,Yao Ding,Dongming Zhang,Rong Zhang,Guangke He,Hongjun Zhu Org. Biomol. Chem. 2016 14 7746

90719-32-7 ((S)-4-Benzyl-2-oxazolidone) Verwandte Produkte

- 10289-05-1((S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate)

- 6372-14-1(N-Benzyloxycarbonyl-L-phenylalaninol)

- 58917-85-4(Z-D-Phenylalaninol)

- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)

- 2383445-64-3(Tert-butyl 3-sulfamoylcyclobutane-1-carboxylate)

- 147288-38-8(2-(4-Methoxyphenyl)-2-(trimethylsilyl)ethan-1-ol)

- 922557-20-8(2-(2H-1,3-benzodioxol-5-yl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide)

- 2138266-85-8(methyl 2,4-dimethyl-5-(3-oxomorpholin-4-yl)benzoate)

- 939-52-6(4-chloro-1-phenylbutan-1-one)

- 1243245-69-3(4-(2-Methyl-pyridin-4-yl)-phenyl-acetic Acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone

Reinheit:99%

Menge:1kg

Preis ($):159.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung